Cas no 92248-06-1 (Bis(3-methoxyphenyl)amine)

Bis(3-methoxyphenyl)amine structure
Bis(3-methoxyphenyl)amine structure
Product Name:Bis(3-methoxyphenyl)amine
CAS No:92248-06-1
MF:C14H15NO2
MW:229.274403810501
MDL:MFCD23703137
CID:1032022
PubChem ID:15835905
Update Time:2024-10-26

Bis(3-methoxyphenyl)amine Chemical and Physical Properties

Names and Identifiers

    • Bis(3-methoxyphenyl)amine
    • 3-Methoxy-N-(3-methoxyphenyl)aniline
    • 3,3'-dimethoxydiphenylamine
    • 3-methoxy-N-(3-methoxyphenyl)benzenamine
    • Bis-(3-methoxy-phenyl)-amin
    • di(3-methoxyphenyl)amine
    • di-(m-methoxyphenyl)amine
    • SUTJWELGLJHXGI-UHFFFAOYSA-N
    • N-(3-Methoxyphenyl)-3-methoxyaniline
    • AK123449
    • AX8247627
    • X6608
    • Benzenamine, 3-methoxy-N-(3-methoxyphenyl)-
    • 3-Methoxy-N-(3-methoxyphenyl)benzenamine (ACI)
    • Diphenylamine, 3,3′-dimethoxy- (6CI, 7CI)
    • AKOS016011823
    • SB80175
    • C77155
    • AS-65764
    • CS-0150329
    • MFCD23703137
    • 92248-06-1
    • DTXSID20578736
    • DA-00810
    • SCHEMBL1085867
    • MDL: MFCD23703137
    • Inchi: 1S/C14H15NO2/c1-16-13-7-3-5-11(9-13)15-12-6-4-8-14(10-12)17-2/h3-10,15H,1-2H3
    • InChI Key: SUTJWELGLJHXGI-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(NC2C=C(OC)C=CC=2)C=CC=1

Computed Properties

  • Exact Mass: 229.11000
  • Monoisotopic Mass: 229.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 30.5

Experimental Properties

  • PSA: 30.49000
  • LogP: 3.52040

Bis(3-methoxyphenyl)amine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Bis(3-methoxyphenyl)amine Pricemore >>

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Bis(3-methoxyphenyl)amine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  BINAP Solvents: Toluene ;  2 d, 110 °C
Reference
Transition metals in organic synthesis. Part 87. An efficient palladium-catalyzed route to 2-oxygenated and 2,7-dioxygenated carbazole alkaloids - total synthesis of 2-methoxy-3-methylcarbazole, glycosinine, clausine L, mukonidine, and clausine V
Forke, Ronny; Krahl, Micha P.; Daebritz, Frank; Jaeger, Anne; Knoelker, Hans-Joachim, Synlett, 2008, (12), 1870-1876

Production Method 2

Reaction Conditions
1.1 Catalysts: Palladium Solvents: Methanol ;  24 h, 210 °C
1.2 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
Reference
Palladium-catalyzed synthesis of natural and unnatural 2-, 5-, and 7-oxygenated carbazole alkaloids from N-arylcyclohexane enaminones
Bautista, Rafael; Montoya, Pablo A.; Rebollar, Araceli; Burgueno, Eleuterio; Tamariz, Joaquin, Molecules, 2013, 18, 10334-10351

Production Method 3

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  BINAP Solvents: Toluene ;  15 h, 100 °C; 19 h, 100 °C
1.2 Reagents: Water
Reference
Arylamine compound, and composition for forming hole transporting layer for perovskite solar cell
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide ,  (2S)-N-[4-(4-Phenyl-1H-1,2,3-triazol-1-yl)phenyl]-2-pyrrolidinecarboxamide Solvents: Water ;  24 h, 100 °C
Reference
"On Water'' Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols
Chakraborti, Gargi; Paladhi, Sushovan; Mandal, Tirtha; Dash, Jyotirmayee, Journal of Organic Chemistry, 2018, 83(14), 7347-7359

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ;  rt → 100 °C; 18 h, 100 °C
Reference
Impact of Methoxy Substituents on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in All-Organic Donor-Acceptor Systems
Ward, Jonathan S.; Nobuyasu, Roberto S.; Fox, Mark A. ; Aguilar, Juan A.; Hall, David; et al, Journal of Organic Chemistry, 2019, 84(7), 3801-3816

Production Method 6

Reaction Conditions
1.1 Reagents: Cupric acetate Solvents: Dichloromethane ,  Pyridine ;  72 h, rt
Reference
Acylaminoalkyl aryl- and diarylamines as novel melatonin receptors ligands having antidepressant activity for treatment of sleep disorders, anxiety and related diseases
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
Reference
Impact of Diradical Character on Two-Photon Absorption: Bis(acridine) Dimers Synthesized from an Allenic Precursor
Kamada, Kenji; Fuku-en, Shin-ichi; Minamide, Shu; Ohta, Koji; Kishi, Ryohei; et al, Journal of the American Chemical Society, 2013, 135(1), 232-241

Production Method 8

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate Solvents: Toluene
Reference
Regioselective Synthesis of Oxygenated Carbazoles
Krahl, Micha P., 2006, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Tripotassium phosphate ,  Lithium amide Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  rt; 24 h, 130 °C
Reference
Selective one-pot synthesis of symmetrical and unsymmetrical di- and triarylamines with a ligandless copper catalytic system
Tlili, Anis; Monnier, Florian; Taillefer, Marc, Chemical Communications (Cambridge, 2012, 48(51), 6408-6410

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Hydroxyamine hydrochloride Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ;  24 h, 70 °C
Reference
The use of hydroxylamine hydrochloride in the Chan-Lam reaction: a simple access to symmetric diarylamines
Zhou, Changfeng; Yang, Dongpeng; Jia, Xiaofei; Zhang, Lixue; Cheng, Jiang, Synlett, 2009, (19), 3198-3200

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, … Solvents: Toluene ;  rt; 14 h, 110 °C
Reference
Synthesis of 1,5-bifunctional organolithium reagents by a double directed ortho-metalation: Direct transformation of esters into 1,8-dimethoxy-acridinium salts
Fischer, Christian; Sparr, Christof, Tetrahedron, 2018, 74(38), 5486-5493

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Solvents: Toluene ;  0.5 h, rt
1.2 Reagents: Tri-tert-butylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium ;  rt → 100 °C; 24 h, 100 °C
Reference
Pyrene-containing compound, preparation method and organic light-emitting device (OLED)
, China, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  BINAP Solvents: Toluene ;  3 d, reflux
Reference
Acridinium ester-containing compounds and methods of using the same for chemiluminescence-based one-color sequencing
, World Intellectual Property Organization, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  (+)-BINAP Solvents: Toluene ,  Water ;  3 h, 100 - 130 °C; 5 h, 130 °C → 180 °C
Reference
Thermal response fluorescent type aromatic polyether sulfone amine and preparation method thereof
, China, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  Tri-tert-butylphosphine Catalysts: Palladium diacetate Solvents: Toluene ;  rt → 100 °C; 12 h, 100 °C
Reference
Preparation of hole transport materials
, China, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Pyridine Catalysts: Cupric acetate Solvents: Dichloromethane ;  rt
Reference
Methods and uses of prepared melatonin ligands and their use in treatment of pain and melatonin related disorders
, World Intellectual Property Organization, , ,

Production Method 17

Reaction Conditions
Reference
Process for the synthesis of arylamines from the reaction of an aromatic compound with ammonia or a metal amide
, United States, , ,

Production Method 18

Reaction Conditions
Reference
Melatonin ligands having antidepressant activity as well as sleep inducing properties
, United States, , ,

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  Ammonia Catalysts: BINAP ,  1809407-53-1 Solvents: 1,4-Dioxane ;  18 h, 120 °C
Reference
Exploring the Catalytic Reactivity of Nickel Phosphine-Phosphite Complexes
Kampmann, Sven S.; Man, Nikki Y. T.; McKinley, Allan J.; Koutsantonis, George A.; Stewart, Scott G., Australian Journal of Chemistry, 2015, 68(12), 1842-1853

Bis(3-methoxyphenyl)amine Raw materials

Bis(3-methoxyphenyl)amine Preparation Products

Bis(3-methoxyphenyl)amine Related Literature

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